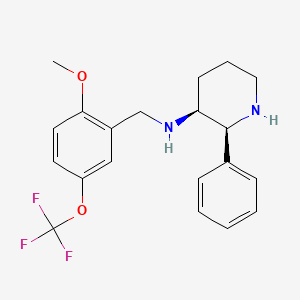

(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine

Vue d'ensemble

Description

CP-122721 est un médicament de petite molécule développé par Pfizer. Il s'agit d'un antagoniste du récepteur de la neurokinine 1 (NK1), principalement étudié pour ses applications thérapeutiques potentielles dans le traitement de la dépression, des vomissements et des maladies inflammatoires telles que l'asthme et le syndrome du côlon irritable .

Méthodes De Préparation

La synthèse du CP-122721 implique plusieurs étapes clés. La matière de départ est le médicament connu CP-99,994, qui subit une hydrogénolyse catalytique pour éliminer le groupe N-(2-méthoxybenzyle), produisant la (S,S)-3-amino-2-phénylpiperidine. Cet intermédiaire est ensuite soumis à une alkylation réductrice avec le 2-méthoxy-5-trifluorométhoxybenzaldéhyde en présence de cyanoborohydrure de sodium (NaBH3CN) ou de triacétoxyborohydrure de sodium (NaBH(OAc)3) pour produire le CP-122721 .

Analyse Des Réactions Chimiques

Le CP-122721 subit diverses réactions chimiques, notamment :

Réduction : Des réactions de réduction peuvent être effectuées sur le composé, en particulier lors de sa synthèse.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les noyaux phényle et pipéridine.

Les réactifs couramment utilisés dans ces réactions comprennent le cyanoborohydrure de sodium et le triacétoxyborohydrure de sodium pour l'alkylation réductrice . Les principaux produits formés à partir de ces réactions comprennent le composé final CP-122721 et ses intermédiaires.

Applications de la recherche scientifique

Le CP-122721 a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : Il sert de composé modèle pour l'étude des antagonistes du récepteur NK1.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs NK1 dans divers processus biologiques.

Médecine : Le CP-122721 s'est avéré prometteur pour le traitement de la dépression, des vomissements et des maladies inflammatoires telles que l'asthme et le syndrome du côlon irritable

Mécanisme d'action

Le CP-122721 exerce ses effets en interagissant avec le récepteur NK1 avec une grande affinité. Le récepteur NK1 est un récepteur couplé aux protéines G qui se lie au neuropeptide substance P. En bloquant ce récepteur, le CP-122721 inhibe l'action de la substance P, qui est impliquée dans des processus tels que la perception de la douleur, la régulation de l'humeur et l'inflammation .

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Depression Treatment

CP-122721 has been investigated for its antidepressant properties. As an NK1 antagonist, it works by blocking the neurokinin 1 receptor, which is implicated in mood regulation and stress response. Clinical studies have shown that NK1 antagonists can reduce depressive symptoms and improve overall mood stability .

1.2 Anti-emetic Properties

The compound is also being explored for its anti-emetic effects. NK1 receptors play a significant role in the vomiting reflex, and antagonizing these receptors can help manage nausea and vomiting associated with chemotherapy and other medical treatments .

1.3 Inflammatory Diseases

Research indicates that CP-122721 may be beneficial in treating inflammatory conditions such as asthma and irritable bowel syndrome (IBS). By inhibiting NK1 receptors, the compound can potentially reduce inflammation and alleviate symptoms associated with these diseases .

Pharmacokinetics and Binding Affinity

3.1 Pharmacokinetic Profile

The pharmacokinetic properties of CP-122721 include its absorption, distribution, metabolism, and excretion (ADME). The compound has a molecular weight of approximately 380.4 g/mol and demonstrates favorable solubility characteristics due to its methoxy groups .

3.2 Binding Affinity

Binding studies have shown that CP-122721 exhibits a strong binding affinity for human cytochrome P450 2D6 (CYP2D6), with an inhibition constant (Ki) of around 20 nM . This interaction is crucial as CYP2D6 is involved in the metabolism of many drugs, indicating that CP-122721 could influence the pharmacokinetics of co-administered medications.

Case Studies

4.1 Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of CP-122721 in treating depression and anxiety disorders. In one notable study, participants receiving the compound reported significant improvements in mood compared to those receiving a placebo .

4.2 Preclinical Studies

Preclinical research has demonstrated that CP-122721 effectively reduces anxiety-like behaviors in animal models. These studies support its potential use as an anxiolytic agent alongside its antidepressant effects .

Mécanisme D'action

CP-122721 exerts its effects by interacting with the NK1 receptor with high affinity. The NK1 receptor is a G-protein-coupled receptor that binds to the neuropeptide substance P. By blocking this receptor, CP-122721 inhibits the action of substance P, which is involved in processes such as pain perception, mood regulation, and inflammation .

Comparaison Avec Des Composés Similaires

Le CP-122721 est comparé à d'autres antagonistes du récepteur NK1, tels que le CP-141938. Bien que les deux composés soient des antagonistes puissants et sélectifs du récepteur NK1, ils diffèrent par leur disposition cérébrale et leur puissance dans les modèles d'activité à médiation centrale. Le CP-122721 est moins affecté par le transport de la P-glycoprotéine à la barrière hémato-encéphalique par rapport au CP-141938, ce qui le rend plus efficace dans certaines applications thérapeutiques .

Les composés similaires comprennent :

CP-141938 : Un autre antagoniste du récepteur NK1 avec une disposition cérébrale et une puissance différentes.

Aprepitant : Un antagoniste du récepteur NK1 bien connu utilisé pour prévenir les nausées et les vomissements induits par la chimiothérapie.

Fosaprepitant : Un promédicament de l'aprépitant, également utilisé pour prévenir les nausées et les vomissements.

L'unicité du CP-122721 réside dans sa grande affinité pour le récepteur NK1 et ses applications thérapeutiques potentielles dans le traitement d'une variété d'affections .

Activité Biologique

The compound (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine, with CAS number 145742-28-5, is a piperidine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Before delving into its biological activity, it is essential to understand the chemical characteristics of the compound:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 380.404 g/mol |

| Density | 1.219 g/cm³ |

| Boiling Point | 426.3 °C at 760 mmHg |

| LogP | 4.896 |

| Flash Point | 211.6 °C |

Antidepressant Effects

One of the notable activities of this compound is its potential antidepressant effect. It has been shown to inhibit the activity of the p-glycoprotein (p-gp) transporter, which plays a significant role in drug absorption and distribution in the body. The inhibition of p-gp can enhance the bioavailability of other therapeutic agents, making it a candidate for combination therapies in treating depression and related disorders .

Neurokinin Receptor Interactions

The compound has been associated with neurokinin receptor antagonism, particularly targeting the NK1 receptor. NK1 antagonists have shown promise in alleviating symptoms of depression and anxiety through modulation of neuropeptide signaling pathways . The antidepressant-like effects observed in various animal models suggest that this compound may act similarly.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal critical insights into how modifications affect biological activity:

- Trifluoromethoxy Substitution : The presence of trifluoromethoxy groups has been linked to enhanced activity against ER stress and improved solubility.

- Benzylamine Derivatives : Modifications to the benzylamine moiety significantly influence the potency and selectivity of β-cell protective effects .

Case Studies and Research Findings

- Antidepressant Efficacy : In preclinical models, compounds with similar structures have demonstrated significant antidepressant-like effects in behavioral tests such as the tail suspension test and forced swim test.

- Effects on Pancreatic Cells : A study examining various analogs found that specific substitutions led to improved β-cell protection during ER stress conditions, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWFCOIGUNPHPM-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047251 | |

| Record name | CP-122721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CP-122721 interacts with high affinity at the human NK1 receptor expressed in IM-9 cells. | |

| Record name | CP-122721 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

145742-28-5 | |

| Record name | (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-122721 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145742285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-122721 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP-122721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-122721 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7OYP6N58F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.